molecular formula C12H10N2O3 B1469201 1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid CAS No. 1407081-48-4

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Cat. No. B1469201
M. Wt: 230.22 g/mol
InChI Key: ZEPXMYQERNAWCC-UHFFFAOYSA-N
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Description

“1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H10N2O3. It’s a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Chiral Tetrasubstituted Azetidines : Research demonstrates the preparation of tetrasubstituted azetidine-2-carboxylic acids and derivatives with all-cis stereoisomers, showcasing their importance in organic synthesis. These compounds were synthesized with high yield and stereocontrol, indicating their utility in creating structurally complex and stereochemically rich molecules (Marichev et al., 2019).

  • Azetidine Derivatives in Antibacterial Agents : The study on azetidinylquinolones illustrates the role of azetidine derivatives in enhancing the antibacterial activity of quinolone compounds. These derivatives have shown significant in vitro and in vivo efficacy, underscoring their potential in developing new antibacterial agents (Frigola et al., 1995).

  • Functionalized Azetidine Derivatives : Research into the synthesis of functionalized azetidine derivatives reveals their potential for biological and foldameric applications. The creation of these small-membered azaheterocyclic α- and β-amino acid derivatives provides valuable tools for the study of biological processes and the development of novel foldamers (Žukauskaitė et al., 2011).

Medicinal Chemistry and Drug Development

  • Discovery of S1P Receptor Modulators : The development of S1P receptor modulators, such as BAF312 (Siponimod), demonstrates the importance of azetidine derivatives in medicinal chemistry. These compounds have completed phase 2 clinical trials for multiple sclerosis, highlighting their therapeutic potential (Pan et al., 2013).

  • Benzofuran-Based S1P1 Agonists : Another study reports on benzofuran-based S1P1 agonists, featuring azetidine-3-carboxylic acid derivatives, which exhibited excellent in vitro potency and selectivity. These findings underscore the role of azetidine derivatives in developing orally active pharmaceutical compounds for treating multiple sclerosis (Saha et al., 2011).

Agricultural Sciences

  • Azetidine-2-Carboxylic Acid in the Food Chain : Research on azetidine-2-carboxylic acid (Aze) in sugar beets and table beets highlights its potential impact on the food chain. Aze's presence in sugar beet byproducts fed to farm animals points to the need for further investigation into its effects on human and animal health (Rubenstein et al., 2009).

Future Directions

Azetidines, including “1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid”, are valuable compounds in pharmaceutical and agrochemical research . Future research may focus on discovering new antibiotics that may tackle super bacteria .

properties

IUPAC Name

1-(3-cyanobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-5-8-2-1-3-9(4-8)11(15)14-6-10(7-14)12(16)17/h1-4,10H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXMYQERNAWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanobenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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